molecular formula C16H15FN2OS B2388935 2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine CAS No. 1172234-06-8

2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine

Cat. No.: B2388935
CAS No.: 1172234-06-8
M. Wt: 302.37
InChI Key: XXJHHCFFJKWMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine is a useful research compound. Its molecular formula is C16H15FN2OS and its molecular weight is 302.37. The purity is usually 95%.
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Scientific Research Applications

Fluoroalkylative Aryl Migration

Research has highlighted the synthetic applications of fluorinated sulfinate salts in fluoroalkylation/aryl migration processes. These compounds are used as di- and monofluoroalkyl radical precursors in silver-catalyzed reactions, demonstrating the significance of fluorinated compounds in organic synthesis due to the unique effects of fluorine atoms when incorporated into molecules (He, Tan, Ni, & Hu, 2015).

Deoxofluorination and Arylsulfinylation

Another study describes the synthesis, properties, and reactivity of various substituted phenylsulfur trifluorides. These compounds serve as deoxofluorinating agents and are notable for their high thermal stability and resistance to aqueous hydrolysis. They have diverse fluorination capabilities, including highly stereoselective deoxofluoro-arylsulfinylation, indicating their potential utility in both academic and industrial fields (Umemoto, Singh, Xu, & Saito, 2010).

Schiff Bases Synthesis

The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile showcases the creation of compounds with potential antimicrobial activity. This demonstrates the role of fluorinated compounds in the development of new therapeutic agents (Puthran et al., 2019).

Fluoroalkylation via Sulfinatodehalogenation

The sulfinatodehalogenation reaction is a pivotal methodology for incorporating fluorine into organic molecules, using inexpensive sulfur-containing reactants. This technique allows the transformation of per- and polyfluoroalkyl halides into the corresponding sulfinate salts and has been utilized for the fluoroalkylation of various organic compounds, highlighting the importance of fluorine in medicinal, agricultural, and material sciences (Zhang, Chen, Guo, Xiao, & Gu, 2012).

Antimicrobial and Antifungal Activity of Fluorobenzo[d]thiazole Amides

A study on the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides illustrates their antibacterial and antifungal activities. These compounds were compared to standard medicinal compounds, showing potential in the development of new antibacterial and antifungal agents (Pejchal, Pejchalová, & Růžičková, 2015).

Safety and Hazards

The safety data sheet for a related compound, 2-(4-Fluorophenyl)ethylamine, indicates that it is considered hazardous. It is combustible and causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfinyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS/c17-12-7-5-11(6-8-12)15-16(21(20)10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJHHCFFJKWMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)S(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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